2-(4-Fluorophenyl)-2-methylpropan-1-ol
Overview
Description
2-(4-Fluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylpropan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: 4-fluorobenzaldehyde, isobutylmagnesium bromide, water
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the hydroxyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation of the phenyl ring using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: 2-(4-Fluorophenyl)-2-methylpropan-1-one
Reduction: 2-(4-Fluorophenyl)-2-methylpropane
Substitution: 2-(4-Bromophenyl)-2-methylpropan-1-ol
Scientific Research Applications
2-(4-Fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to significant biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-methylpropan-1-ol
- 2-(4-Bromophenyl)-2-methylpropan-1-ol
- 2-(4-Methylphenyl)-2-methylpropan-1-ol
Uniqueness
2-(4-Fluorophenyl)-2-methylpropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-methylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFRKBRDXHUWMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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